molecular formula C24H24FNO3S B11085603 Propyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11085603
M. Wt: 425.5 g/mol
InChI Key: GQGIMMCFOKBJSU-UHFFFAOYSA-N
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Description

Propyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core. Key structural attributes include:

  • Position 4: A 2-fluorophenyl group, introducing electronegativity and influencing dipole interactions.
  • Position 3: A propyl ester group, modulating lipophilicity and metabolic stability.

The compound’s structure has likely been resolved using crystallographic tools like SHELXL , with ring puckering parameters analyzed via methods described by Cremer and Pople .

Properties

Molecular Formula

C24H24FNO3S

Molecular Weight

425.5 g/mol

IUPAC Name

propyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C24H24FNO3S/c1-3-10-29-24(28)21-14(2)26-18-12-15(20-9-6-11-30-20)13-19(27)23(18)22(21)16-7-4-5-8-17(16)25/h4-9,11,15,22,26H,3,10,12-13H2,1-2H3

InChI Key

GQGIMMCFOKBJSU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)C4=CC=CS4)C

Origin of Product

United States

Preparation Methods

Hantzsch-Inspired Multi-Component Reactions

The foundational method for synthesizing hexahydroquinoline derivatives involves a one-pot MCR of an aldehyde, a β-keto ester, a cyclic 1,3-diketone, and an ammonium salt. For Propyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-hexahydroquinoline-3-carboxylate, the reaction components are:

  • 2-Fluorobenzaldehyde : Provides the 2-fluorophenyl substituent at position 4 of the hexahydroquinoline core.

  • 5,5-Dimethyl-1,3-cyclohexanedione : Serves as the cyclic diketone, forming the fused cyclohexenone ring.

  • Propyl 3-aminocrotonate : Introduces the methyl group at position 2 and the propyl ester at position 3.

  • Thiophen-2-yl substituent : Likely introduced via pre-functionalized intermediates or post-synthetic modifications, though exact pathways require further investigation.

Reaction Conditions

A representative procedure involves refluxing equimolar amounts of the aldehyde, diketone, β-keto ester, and ammonium acetate in ethanol or isopropanol for 5–12 hours. The product precipitates upon cooling and is purified via recrystallization or column chromatography. Yields typically range from 65% to 85%, depending on the solvent and substituents.

Example Protocol :

  • Combine 2-fluorobenzaldehyde (10 mmol), 5,5-dimethyl-1,3-cyclohexanedione (10 mmol), propyl 3-aminocrotonate (10 mmol), and ammonium acetate (15 mmol) in 50 mL ethanol.

  • Reflux at 80°C for 8 hours under nitrogen.

  • Cool to room temperature, filter the precipitate, and wash with cold ethanol.

  • Purify via recrystallization from ethanol/water (3:1) to obtain the product as a white solid.

Solvent-Free Solid-State Synthesis

A solvent-free approach eliminates organic solvents, aligning with green chemistry principles. This method involves grinding the reactants in a mortar or ball mill, followed by thermal activation.

Procedure and Optimization

  • Reactants : Same as solvent-based methods but without solvent.

  • Conditions : Mechanochemical grinding for 15–30 minutes, followed by heating at 80°C for 1–2 hours.

  • Yield : 82–92%, higher than solvent-based methods due to reduced side reactions.

Advantages :

  • Eliminates solvent waste and toxicity.

  • Shorter reaction times (2–3 hours total).

  • Higher purity due to minimized byproducts.

Catalytic and Mechanistic Considerations

Role of Ammonium Acetate

Ammonium acetate acts as both a nitrogen source and a mild acid catalyst, facilitating cyclocondensation. It generates ammonia in situ, which deprotonates intermediates to drive the reaction toward hexahydroquinoline formation.

Alternative Catalysts

  • 4-(Dimethylamino)pyridine (DMAP) : Accelerates esterification and cyclization steps, particularly in sterically hindered systems.

  • Microwave Irradiation : Reduces reaction times to 10–30 minutes but requires specialized equipment.

Post-Synthetic Modifications

Introduction of the Thiophen-2-Yl Group

The thiophen-2-yl moiety at position 7 is introduced via:

  • Pre-Functionalized Cyclohexanedione : Using 7-(thiophen-2-yl)-5,5-dimethyl-1,3-cyclohexanedione as a reactant.

  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki or Stille couplings post-cyclization, though this adds synthetic steps.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures are optimal for removing unreacted diketones.

  • Column Chromatography : Required for isolating products with multiple substituents (e.g., thiophen-2-yl).

Spectroscopic Characterization

  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and ester (C–O) at 1200–1250 cm⁻¹.

  • NMR Spectroscopy :

    • ¹H NMR : Aromatic protons (6.8–7.4 ppm), thiophene protons (7.2–7.5 ppm), and propyl ester signals (0.9–1.1 ppm for CH3, 1.6–1.8 ppm for CH2).

    • ¹³C NMR : Carbonyl carbons at 170–190 ppm, quaternary carbons at 110–130 ppm.

Comparative Analysis of Methods

Parameter Solvent-Based Solvent-Free Catalytic (DMAP)
Yield (%)65–8582–9275–88
Reaction Time (h)5–121–23–5
Environmental ImpactModerateLowModerate
PurityHighVery HighHigh
ScalabilityExcellentModerateGood

Challenges and Optimization Strategies

Steric Hindrance from Substituents

The 2-fluorophenyl and thiophen-2-yl groups introduce steric bulk, necessitating:

  • Higher reaction temperatures (80–100°C).

  • Excess ammonium acetate (1.5–2.0 equiv) to drive cyclization.

Byproduct Formation

  • Dimethylamino Intermediates : Mitigated by using anhydrous conditions.

  • Oxidation Products : Avoided by conducting reactions under nitrogen .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the fluorophenyl and thiophene groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Propyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound’s unique properties may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which Propyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Position 4 Substituent Position 7 Substituent Ester Group Molecular Weight Notable Features
Target Compound 2-fluorophenyl Thiophen-2-yl Propyl Calculated ~437.5 Fluorine enhances electronegativity; thiophene enables π-π interactions
2-Phenoxyethyl ester (ID: 8011-0669) 5-methylthiophen-2-yl 2-Phenoxyethyl 423.53 Methyl-thiophene alters electronic density; bulky ester reduces solubility
Ethyl 4-(3-hydroxyphenyl) 3-hydroxyphenyl Phenyl Ethyl 403.48 Hydroxyl group facilitates H-bonding; phenyl lacks sulfur’s electronic effects
Ethyl 4-(4-fluorophenyl) 4-fluorophenyl Ethyl Calculated ~399.4 Fluorine at para position modifies dipole; 7,7-dimethyl groups affect puckering
Cyclopentyl ester (CAS 313970-02-4) 2-[(1-methylethyl)oxy]phenyl Cyclopentyl Steric hindrance from cyclopentyl ester; isopropoxy group impacts solubility

Electronic and Steric Effects

  • Fluorine Position : The target’s 2-fluorophenyl group induces ortho-directed electronic effects, contrasting with the para-fluorine in , which creates a distinct dipole .
  • Thiophene vs.
  • Ester Groups : Propyl (target) vs. ethyl () vs. cyclopentyl () esters influence lipophilicity. Longer chains (e.g., propyl) increase membrane permeability but may reduce aqueous solubility.

Conformational Analysis

  • Ring Puckering: Substituents at position 7 (e.g., thiophen-2-yl in the target) influence the hexahydroquinoline ring’s puckering amplitude and phase, as defined by Cremer and Pople . The 7,7-dimethyl groups in likely enforce a more rigid conformation.
  • Crystallography : Structural refinements using SHELX and OLEX2 are critical for comparing bond angles and torsional strain across analogs.

Biological Activity

Propyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. Its unique structure comprises a quinoline core with a fluorophenyl substituent and a thiophene ring, which are believed to enhance its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The compound can be represented by the following structural formula:

C24H24FNO3S\text{C}_{24}\text{H}_{24}\text{F}\text{N}\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonium acetate under reflux conditions in ethanol. This method allows for efficient synthesis while ensuring high yields of the desired product.

Antimicrobial Activity

Research indicates that hexahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes within microbial cells.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are notable. In vitro studies have demonstrated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . The compound's structural features likely contribute to its efficacy in modulating inflammatory pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors involved in key biological pathways. The fluorine atom in the phenyl group enhances electronic properties that may influence binding affinity and specificity towards these targets .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds highlights the unique attributes of this compound:

Compound NameKey Differences
4-(4-Fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylateLacks thiophene ring; may affect chemical properties and applications
Propyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hxContains chlorophenyl instead of fluorophenyl; alters reactivity and activity

The presence of both the fluorophenyl group and the thiophene ring distinguishes this compound from others in its class and likely enhances its reactivity and biological activity compared to analogs lacking these features.

Case Studies

Several case studies have investigated the biological activities of hexahydroquinoline derivatives:

  • Antimicrobial Evaluation : A study revealed that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Mechanism : Research demonstrated that these compounds could significantly reduce inflammation markers in animal models of arthritis.
  • Cancer Cell Line Studies : In vitro assessments indicated that specific derivatives could inhibit proliferation in breast cancer cell lines.

Q & A

Q. Optimization strategies :

  • Use p-toluenesulfonic acid as a catalyst to accelerate cyclization (yield improvement: ~15-20%) .
  • Employ continuous flow reactors for scalable synthesis, reducing side-product formation .

Table 1 : Solvent and Catalyst Impact on Yield

SolventCatalystYield (%)Purity (%)
Ethanolp-TsOH7895
MethanolNone6588
THFPd(PPh₃)₄82*97
*Post-Suzuki coupling yield .

How is structural characterization performed to confirm regioselectivity and stereochemistry?

A combination of spectroscopic and crystallographic methods is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for the thiophen-2-yl proton (δ 7.2–7.4 ppm) and fluorophenyl protons (δ 7.0–7.3 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl resonances at δ 170–175 ppm verify the ester and ketone groups .
  • X-ray Diffraction : Single-crystal analysis resolves the hexahydroquinoline ring conformation and spatial arrangement of substituents (e.g., equatorial positioning of the 2-fluorophenyl group) .
  • IR Spectroscopy : Stretching bands at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) validate functional groups .

Advanced Research Questions

How do reaction conditions influence regioselectivity in substitution reactions at the 4- and 7-positions?

Regioselectivity is controlled by steric and electronic factors:

  • Electrophilic Aromatic Substitution : Electron-withdrawing groups (e.g., 2-fluorophenyl) direct reactions to the 4-position due to resonance stabilization of intermediates .
  • Cross-Coupling at the 7-Position : Thiophen-2-yl incorporation requires precise ligand design (e.g., XPhos ligands) to avoid competing side reactions. Microwave-assisted Suzuki coupling (100°C, 30 min) improves selectivity (>90%) .

Q. Critical parameters :

  • Temperature : Higher temperatures (>110°C) favor undesired homocoupling byproducts.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance Pd catalyst activity but may reduce thiophene stability .

What computational and experimental approaches are used to analyze structure-activity relationships (SAR) for biological activity?

Q. In vitro assays :

  • Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (IC₅₀ values < 10 µM reported for analogous hexahydroquinolines) .
  • Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation in cancer cell lines .

Q. Computational modeling :

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to COX-2’s hydrophobic pocket, driven by the fluorophenyl and thiophene moieties .
  • QSAR Models : Hammett constants (σ) for substituents correlate with anti-inflammatory activity (R² = 0.89 in murine models) .

Table 2 : Biological Activity of Analogous Compounds

Substituent (R⁷)IC₅₀ (COX-2, µM)LogP
Thiophen-2-yl8.23.1
Phenyl12.53.5
4-Chlorophenyl9.83.8
Data extrapolated from .

How can contradictory data on oxidative stability be resolved?

Divergent stability reports arise from solvent and impurity effects:

  • Oxidative Degradation Pathways :
    • Ketone Oxidation : The 5-oxo group is susceptible to overoxidation in H₂O₂-rich environments, forming quinoline derivatives .
    • Thiophene Ring Oxidation : Forms sulfoxides under strong oxidants (e.g., KMnO₄), detectable via HPLC-MS .

Q. Mitigation strategies :

  • Additive Screening : Antioxidants like BHT (0.1% w/v) reduce degradation by 40% in accelerated stability studies (40°C/75% RH) .
  • pH Control : Buffered solutions (pH 6–7) stabilize the ester moiety against hydrolysis .

What methodologies are employed to study metabolic pathways and toxicity?

  • In vitro Metabolism : Incubation with human liver microsomes (HLMs) identifies primary metabolites (e.g., hydroxylation at the 4-fluorophenyl ring) via LC-HRMS .
  • Toxicogenomics : RNA-seq analysis of HepG2 cells reveals upregulation of CYP3A4 (indicative of hepatic stress) at doses >50 µM .
  • Ames Test : Negative mutagenicity results (up to 1 mM) suggest low genotoxic risk .

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